molecular formula C13H17N3O4 B12994913 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B12994913
M. Wt: 279.29 g/mol
InChI Key: QUVCCHPIOTWNQU-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrido[3,4-d]pyrimidine core structure. This compound is notable for its tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the BOC group , as well as bases like sodium hydroxide for the initial protection step . Reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, deprotection of the BOC group results in the formation of the free amine .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific pyrido[3,4-d]pyrimidine core structure and the presence of the BOC protecting group. This combination allows for versatile applications in synthetic chemistry and provides a stable intermediate for further chemical modifications.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-8-9(6-16)14-7-15-10(8)11(17)18/h7H,4-6H2,1-3H3,(H,17,18)

InChI Key

QUVCCHPIOTWNQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2C(=O)O

Origin of Product

United States

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